

# Technical Guide: Chemical Structure and Properties of UBP512[1]

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## Compound of Interest

Compound Name: UBP512  
CAS No.: 1333112-78-9  
Cat. No.: B611533

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## Executive Summary: The Molecular Identity of UBP512

**UBP512** (9-iodophenanthrene-3-carboxylic acid) is a synthetic, small-molecule allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor.[1][2][3] Unlike traditional competitive antagonists that bind to the orthosteric glutamate or glycine sites, **UBP512** binds to a distinct allosteric site on the Ligand-Binding Domain (LBD). [1]

Its defining characteristic is its functional dichotomy: it acts as a Positive Allosteric Modulator (PAM) at GluN2A-containing receptors and a Negative Allosteric Modulator (NAM) at GluN2C/GluN2D-containing receptors.[1] This unique "split" profile makes it an indispensable tool for dissecting the physiological roles of specific NMDA receptor subtypes in synaptic plasticity and neurodevelopment.

## Chemical Architecture & Physicochemical Properties[1][4]

## Structural Analysis

**UBP512** is built upon a rigid phenanthrene scaffold. Its pharmacological activity is governed by two critical substituents:[1][3]

- Carboxylic Acid (Position 3): Provides the essential electrostatic interaction with the receptor's allosteric pocket. Removal or esterification of this group abolishes activity.
- Iodine Atom (Position 9): Acts as a "selectivity switch." [1][3] The steric bulk and electronic properties of the iodine atom restrict the molecule's fit in the GluN2B subtype while permitting binding in GluN2A (potentiation) and GluN2C/D (inhibition). [1]

IUPAC Name: 9-iodophenanthrene-3-carboxylic acid Molecular Formula: C<sub>15</sub>H<sub>9</sub>IO<sub>2</sub> Molecular Weight: 348.14 g/mol CAS Number: 1333112-78-9 [1][3][4]

## Key Physicochemical Data

Property	Value	Implications for Experimental Design
Solubility (DMSO)	~100 mM	Prepare high-concentration stocks (e.g., 50 mM) to minimize DMSO volume in final bath. [1]
Solubility (Water)	Negligible	Do not attempt to dissolve directly in ACSF or culture media. [1]
LogP	-4.2 (Predicted)	Highly lipophilic; readily crosses cell membranes but may adhere to plastic tubing. [1]
pKa (Acid)	-4.0-4.5	At physiological pH (7.4), the carboxylic acid is deprotonated (anionic form is active). [1]
Appearance	Off-white/Yellow solid	Light sensitive; store stocks in amber vials. [1]

# Pharmacological Profile & Mechanism of Action[1] [6]

## The "Split" Modulatory Effect

**UBP512** does not open the channel itself; it modulates the efficacy of the natural agonists (glutamate and glycine).

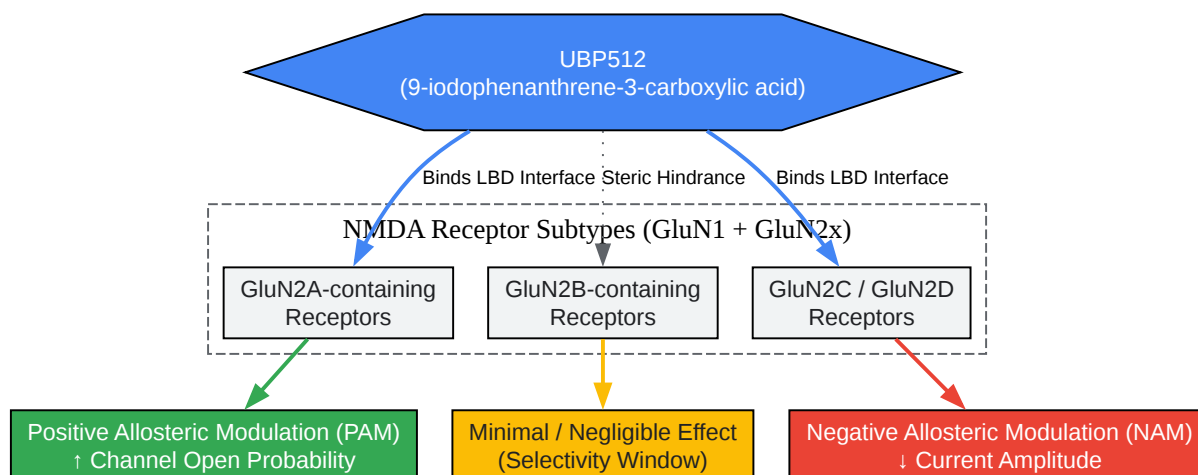
- GluN1/GluN2A (Potentiation): **UBP512** enhances agonist-evoked currents.[1][2][3] It stabilizes the LBD dimer interface in an active conformation, increasing the channel's open probability ( ).
- GluN1/GluN2C & GluN1/GluN2D (Inhibition): At these subtypes, **UBP512** reduces current amplitude, likely by stabilizing a desensitized or closed-cleft conformation that decouples ligand binding from channel opening.[1]
- GluN1/GluN2B (Null/Weak): **UBP512** displays minimal activity at GluN2B receptors, providing a "silent" window that allows researchers to isolate GluN2B currents by inhibiting 2C/2D and potentiating 2A (or using it in conjunction with a 2A antagonist).[1]

## Selectivity Data[1][3][7]

- Selectivity Factor: >50-fold selectivity for NMDA receptors over AMPA or Kainate receptors.
- Potency (IC<sub>50</sub>/EC<sub>50</sub>):
  - Inhibition (GluN2D): IC<sub>50</sub> ≈ 10–50 μM.
  - Potentiation (GluN2A): Effects observed >30 μM; maximal effects often require higher concentrations (up to 300 μM), limiting its utility as a high-affinity probe but validating it for mechanistic studies.[1]

## Mechanism of Action Diagram

The following diagram illustrates the differential modulation of NMDA receptor subtypes by **UBP512**.



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Figure 1: Differential allosteric modulation of NMDA receptor subtypes by **UBP512**.<sup>[1][2][3]</sup>

## Experimental Protocols & Handling

### Preparation of Stock Solutions

Protocol:

- Weigh the lyophilized **UBP512** powder in a static-free environment.<sup>[1]</sup>
- Dissolve in 100% DMSO to achieve a 50 mM stock concentration. Vortex vigorously for 1-2 minutes. Sonicate if necessary (up to 5 mins at 40°C) to ensure complete dissolution.<sup>[1]</sup>
- Aliquot into light-protective (amber) microcentrifuge tubes (e.g., 10-20 µL per tube) to avoid freeze-thaw cycles.
- Storage: Store at -20°C. Stable for >6 months.

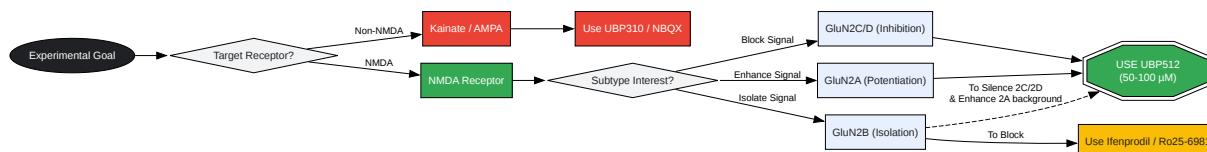
### In Vitro Electrophysiology Workflow

Application: Isolating GluN2A-mediated synaptic currents in brain slices.<sup>[1]</sup>

- Bath Solution: Artificial Cerebrospinal Fluid (ACSF) with low  $Mg^{2+}$  (or 0  $Mg^{2+}$ ) to relieve voltage-dependent block.[1]
- Working Solution: Dilute the DMSO stock 1:1000 into ACSF immediately before use to achieve a final concentration of 50  $\mu M$ .
  - Note: The final DMSO concentration should be  $\leq 0.1\%$  to avoid solvent artifacts.
- Perfusion: Apply **UBP512** for at least 10 minutes to ensure tissue penetration, as the lipophilicity can slow equilibration.
- Validation:
  - Record baseline NMDA EPSCs.
  - Wash in **UBP512**. [4]
  - Expected Result: If the synapse is GluN2A-rich, EPSC amplitude may increase (or remain stable if subsaturating).[1] If GluN2D-rich (e.g., interneurons), EPSC amplitude will decrease significantly.[1]

## Experimental Decision Tree

Use the following workflow to determine if **UBP512** is the correct tool for your assay.



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Figure 2: Decision matrix for selecting **UBP512** in glutamatergic assays.

## References

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- To cite this document: BenchChem. [Technical Guide: Chemical Structure and Properties of UBP512[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611533/docs#technical-guide-chemical-structure-and-properties-of-ubp512-1>]

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